Molecular Weight and Lipophilicity vs. Methyl Ester Analog
Ethyl 4-chloro-6-(trifluoromethyl)nicotinate exhibits a molecular weight of 253.61 g/mol and a calculated XLogP3 of 2.6 [1]. In contrast, its closest analog, methyl 4-chloro-6-(trifluoromethyl)nicotinate, has a lower molecular weight of 239.58 g/mol and a similar but distinct lipophilicity profile [2]. The increased molecular weight and altered logP of the ethyl ester influence its partitioning behavior and reaction kinetics, which can be critical for optimizing yield and purity in multi-step syntheses.
Methyl ester: MW 239.58 g/mol, XLogP3 ~2.3
| Evidence Dimension | Molecular Weight and Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 253.61 g/mol; XLogP3: 2.6 |
| Comparator Or Baseline | Methyl 4-chloro-6-(trifluoromethyl)nicotinate: MW: 239.58 g/mol; XLogP3: ~2.3 (estimated) |
| Quantified Difference | MW difference: +14.03 g/mol; XLogP3 difference: +0.3 |
| Conditions | Calculated properties from PubChem database (XLogP3 algorithm). |
Why This Matters
The specific molecular weight and lipophilicity of the ethyl ester can influence its solubility, permeability, and reactivity, making it the preferred intermediate in synthetic routes where these properties are optimized.
- [1] PubChem. (2025). Ethyl 4-chloro-6-(trifluoromethyl)nicotinate. PubChem CID 57347018. View Source
- [2] PubChem. (2025). Methyl 4-chloro-6-(trifluoromethyl)nicotinate. PubChem CID 57347018. View Source
